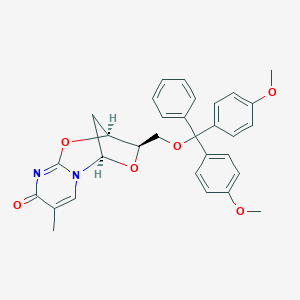

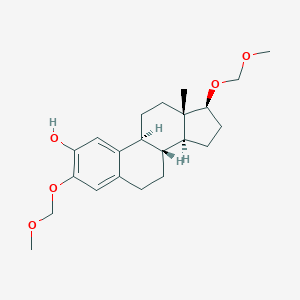

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine involves organic synthesis techniques that yield the compound with high specificity. Blocher et al. (2002) developed an organic synthesis method for this compound, including characterizations like NMR and MS data. Their approach allows for the efficient 18F-labeling of the compound, highlighting its significance in the preparation of radiolabeled probes for diagnostic imaging (Blocher et al., 2002).

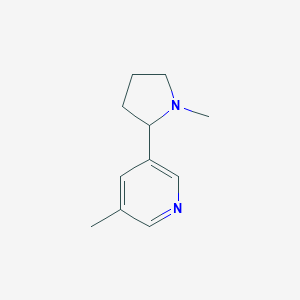

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is critical for its function and reactivity. Zhao et al. (2008) synthesized 5'-O-tosyl-2,3'-anhydrothymidine and analyzed its crystal structure, providing insights into the spatial arrangement and potential reactivity sites of such compounds (Zhao et al., 2008).

Applications De Recherche Scientifique

Synthesizing chirally pure dithymidine phosphormorpholidate derivatives (Ozaki, Yamana, & Shimidzu, 1989).

Used in the synthesis of oligodeoxynucleotides (ODNs) containing specific modified nucleosides (Wang & Stoisavljevic, 2000).

Synthesizing DNA-fragments containing T-CH2-T dimers (Veeneman, Marel, Elst, & Boom, 2010).

Enhancing the targeting of DNA stem flanks in a hairpin and stabilizing DNA three-way junctions (Khattab & Pedersen, 1998).

Used for fluorescent labeling of oligonucleotides and in non-radioactive DNA sequencing (Holletz, Moller, Knaf, Reinhardt, & Cech, 1993).

Acting as a soluble support for synthesizing short oligo-2′-deoxyribonucleotides in solution (Kungurtsev, Laakkonen, Molina, & Virta, 2013).

Synthesizing and characterizing modified DNA fragments (Romieu, Gasparutto, & Cadet, 1999).

Synthesizing dinucleoside phosphorodithioates (Yau, Ma, & Caruthers, 1990).

Incorporating into DNA to synthesize novel N-substituted guanidine linked nucleoside dimers (Vandendriessche, Voortmans, Hoogmartens, Aerschot, & Herdewijn, 1993).

Used as a precursor for synthesizing 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) (Wodarski, Eisenbarth, Weber, Henze, Haberkorn, & Eisenhut, 2000).

Utilized for in vivo measurement of DNA synthesis in tumors (Blocher, Kuntzsch, Wei, & Machulla, 2002).

Synthesis and stereochemical assignments of conformationally locked nucleosides (Wang, 1999).

Synthesis of thymidine dimers with a 2,5-disubstituted tetrazole ring for studying the thermal stability of DNA/DNA and DNA/RNA duplexes (Filichev, Malin, Ostrovskii, & Pedersen, 2002).

Insertion into DNA to render new targets for antisense oligos on intact secondary structures (Abdel-Rahman, Ali, & Pedersen, 1996).

First synthesis of carbocyclic oligothymidylates for synthesizing various intermediates (Szemzo, Szécsi, Sagi, & Ötvös, 1990).

[18F]FLT as a tracer for PET imaging of tumor proliferation (Machulla, Blocher, Kuntzsch, Piert, Wei, & Grierson, 2000).

Synthesis of phosphorothioamidites derived from modified nucleosides for mechanistic studies and large scale syntheses (Sabbagh, Fettes, Gosain, O'neil, & Cosstick, 2004).

Mechanism of acid-catalysed detritylation of nucleotides in non-aqueous solution (Russell, Laws, Atherton, & Page, 2009).

A synthetic procedure for oligonucleotides synthesis without using ammonia (Eritja, Robles, Aviñó, Alberico, & Pedroso, 1992).

Improved synthesis of [18F]FLT for clinical applications (Cleij, Steel, Brady, Ell, Pike, & Luthra, 2001).

Safety And Hazards

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine has Hazard Statements H413 . Precautionary Statements include P273 - P501 . It is classified as Aquatic Chronic 4 . The storage class code is 13 - Non Combustible Solids . The flash point is not applicable . Personal protective equipment is required .

Propriétés

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine | |

CAS RN |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)